In Vitro AGT Inhibitory Potency of 5-Nitroso-BP vs. O6-Benzylguanine (BG) in Human HT29 Colon Tumor Cell Extracts
The target compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine (5-nitroso-BP), was identified as a significantly more effective inactivator of human AGT than O6-benzylguanine (BG) in HT29 colon tumor cell extracts [1]. The patent literature further specifies that 5-nitroso-BP (compound 3d) was 50- to 60-fold more effective than BG at inactivating mutant alkyltransferase proteins, requiring an intracellular concentration of only ~5 µM to achieve complete inactivation, whereas >200 µM BG would be needed for comparable effect [2].
| Evidence Dimension | Fold-improvement in AGT inactivation potency over O6-benzylguanine |
|---|---|
| Target Compound Data | 50–60 fold more potent than BG against mutant AGT; IC50 ≈ 12 nM against wild-type AGT in cell-free assay |
| Comparator Or Baseline | O6-Benzylguanine (BG): IC50 = 600 nM against wild-type AGT; ED50 = 0.2 µM in HT29 extracts |
| Quantified Difference | Target compound exhibits ~50-fold lower IC50 than BG (12 nM vs. 600 nM); 50–60× superior inactivation of mutant AGT |
| Conditions | Purified recombinant human AGT; HT29 colon tumor cell extracts; mutant AGT proteins (A316P/W336A Ada-C) |
Why This Matters
Researchers requiring complete AGT depletion for chemosensitization studies must use the nitroso-substituted pyrimidine scaffold because BG achieves an equivalent level of target engagement only at concentrations that are pharmacologically unattainable in vivo [2].
- [1] Chae MY, Swenn K, Kanugula S, Dolan ME, Pegg AE, Moschel RC. 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase. J Med Chem. 1995;38(2):359-365. PMID: 7830279. View Source
- [2] Moschel RC, Pegg AE, Dolan ME, Chae MY. Substituted benzyloxypyrimidines and their inactivation of O6-alkylguanine-DNA alkyltransferase. U.S. Patent 5,753,668. Issued May 19, 1998. View Source
